

Spectroscopic Analysis of 2-(4-Methylphenyl)pyrrolidine: A Technical Guide

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Compound of Interest

Compound Name: **2-(4-Methylphenyl)pyrrolidine**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis for the compound **2-(4-Methylphenyl)pyrrolidine**. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols for acquiring such data, and presents a logical workflow for spectroscopic analysis. This guide is intended to serve as a valuable resource for researchers and professionals involved in the characterization and development of novel chemical entities.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for **2-(4-Methylphenyl)pyrrolidine**, the following tables present predicted data obtained from computational models. These predictions offer a robust framework for the initial identification and characterization of the compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for **2-(4-Methylphenyl)pyrrolidine**

Protons	Chemical Shift (ppm)	Multiplicity
Aromatic CH (ortho to pyrrolidine)	7.25	d
Aromatic CH (meta to pyrrolidine)	7.15	d
Pyrrolidine CH (at C2)	4.10	t
Pyrrolidine CH ₂ (at C5)	3.30	m
Pyrrolidine CH ₂ (at C3)	2.10	m
Pyrrolidine CH ₂ (at C4)	1.80	m
Methyl CH ₃	2.35	s
Pyrrolidine NH	1.90	br s

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **2-(4-Methylphenyl)pyrrolidine**

Carbon	Chemical Shift (ppm)
Aromatic C (quaternary, attached to pyrrolidine)	142.0
Aromatic C (quaternary, attached to methyl)	136.0
Aromatic CH (meta to pyrrolidine)	129.5
Aromatic CH (ortho to pyrrolidine)	126.0
Pyrrolidine CH (at C2)	65.0
Pyrrolidine CH ₂ (at C5)	47.0
Pyrrolidine CH ₂ (at C3)	35.0
Pyrrolidine CH ₂ (at C4)	25.0
Methyl CH ₃	21.0

Solvent: CDCl₃

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Significant IR Absorption Bands for **2-(4-Methylphenyl)pyrrolidine**

Functional Group	Vibration	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H	Stretching	3350 - 3300	Medium
C-H (Aromatic)	Stretching	3100 - 3000	Medium
C-H (Aliphatic)	Stretching	3000 - 2850	Strong
C=C (Aromatic)	Stretching	1620 - 1580	Medium
N-H	Bending	1650 - 1550	Medium
C-N	Stretching	1250 - 1020	Medium
C-H (Aromatic)	Out-of-plane Bending	850 - 800	Strong

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) and their Relative Abundances for **2-(4-Methylphenyl)pyrrolidine**

m/z	Predicted Relative Abundance (%)	Proposed Fragment
161	40	[M] ⁺ (Molecular Ion)
160	100	[M-H] ⁺
146	30	[M-CH ₃] ⁺
91	50	[C ₇ H ₇] ⁺ (Tropylium ion)
70	60	[C ₄ H ₈ N] ⁺ (Pyrrolidinyl fragment)

Experimental Protocols

The following sections outline generalized experimental procedures for obtaining NMR, IR, and MS spectra for an organic compound such as **2-(4-Methylphenyl)pyrrolidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.^[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- **Instrument Setup:** Place the NMR tube in a spinner turbine and insert it into the NMR spectrometer.^[2] The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.^[2]
- **Data Acquisition:** Shim the magnetic field to achieve homogeneity. Acquire the ¹H NMR spectrum by applying a radiofrequency pulse and recording the resulting free induction decay (FID).^[3] For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.^[4]

- Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum.[2] Phase the spectrum and integrate the signals to determine the relative number of protons. Reference the spectrum to the internal standard (TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

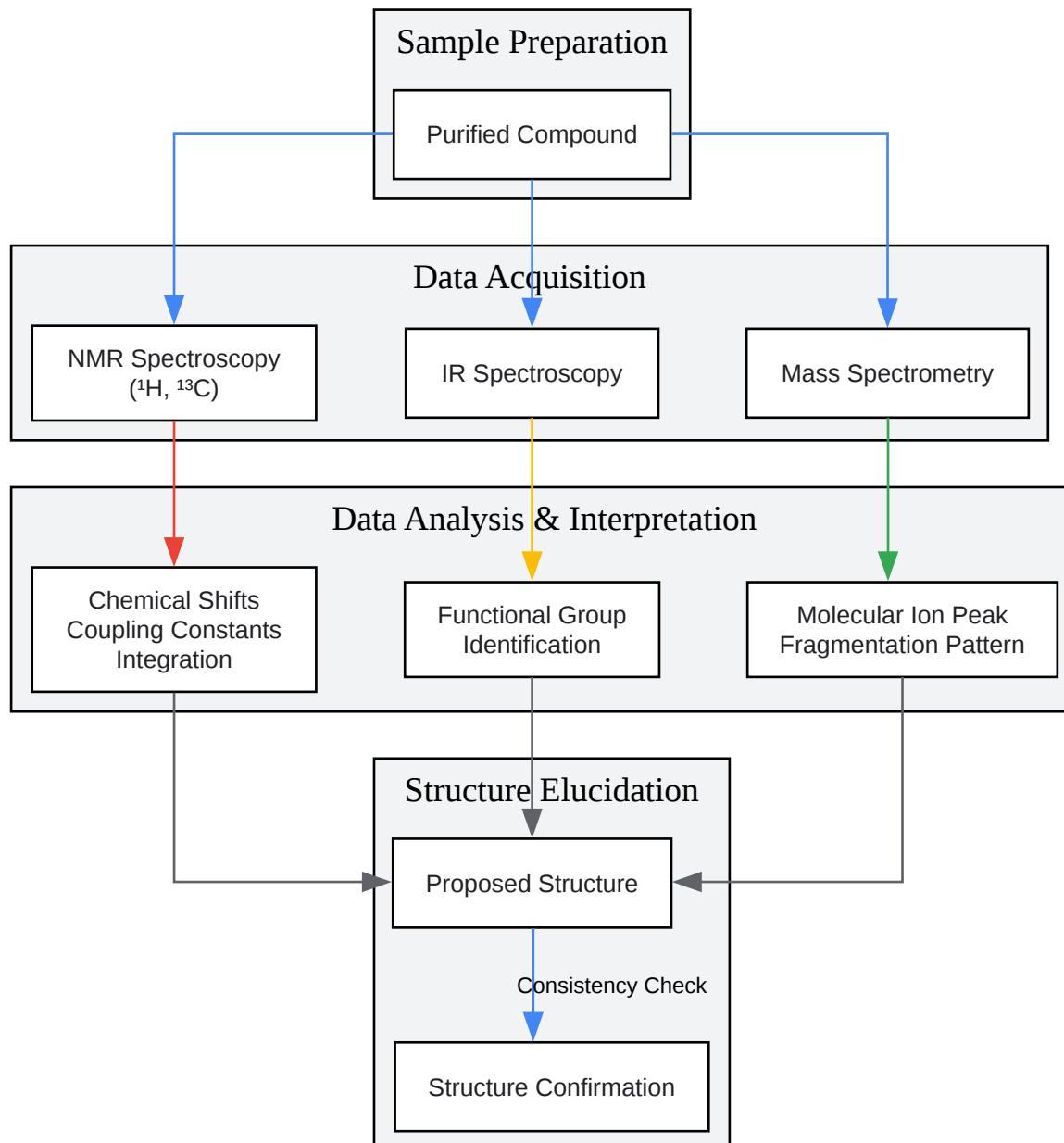
- Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[5]
- Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet to subtract atmospheric and instrumental interferences.[6][7]
- Sample Spectrum: Place the prepared sample in the IR beam path and record the sample spectrum.[6]
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.[7]

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatography (GC-MS) or a direct insertion probe.[8][9]
- Ionization: The sample molecules are ionized in the ion source. Electron Ionization (EI) is a common technique where high-energy electrons bombard the sample, causing ionization and fragmentation.[8][10]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[10]
- Detection: A detector records the abundance of ions at each m/z value.[11] The resulting data is displayed as a mass spectrum, which is a plot of relative ion abundance versus m/z .[8]

Workflow for Spectroscopic Data Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a small organic molecule.



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Caption: Workflow for Spectroscopic Data Analysis.

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